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molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B149987 Propyl acetate CAS No. 109-60-4

Propyl acetate

Cat. No. B149987
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Patent
US04205190

Procedure details

Thus in a paper published in Science 113, 206 (1951) Wender, Friedel and Orchin reported that methanol was reacted with synthesis gas (1H2 :1CO) in the presence of dicobalt octacarbonyl as catalyst to produce methyl formate (2%), methyl acetate (9.0%), ethyl alcohol (38.3%), ethyl acetate (6.3%), propyl alcohol (4.7%), butyl alcohol (0.09%), methane (8.5%), propyl acetate (0.1%) and a small amount of unidentified product, the total conversion of methanol being 76.4% over a reaction period of eight hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
2%
Yield
9%
Yield
8.5%
Yield
0.1%

Identifiers

REACTION_CXSMILES
CO.[CH2:3]([OH:5])[CH3:4].[C:6]([O:9][CH2:10]C)(=[O:8])[CH3:7].[CH2:12]([OH:15])[CH2:13][CH3:14]>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2].C(O)CCC>[CH:6]([O:9][CH3:10])=[O:8].[C:6]([O:9][CH3:10])(=[O:8])[CH3:7].[CH4:3].[C:3]([O:15][CH2:12][CH2:13][CH3:14])(=[O:5])[CH3:4] |f:4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 9%
Name
Type
product
Smiles
C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.5%
Name
Type
product
Smiles
C(C)(=O)OCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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